Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-

Vue d'ensemble

Description

Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- is a useful research compound. Its molecular formula is C21H24O3Si3 and its molecular weight is 408.7 g/mol. The purity is usually 95%.

The exact mass of the compound Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- (CAS Registry Number: 546-45-2) is a siloxane compound with a unique structure that has garnered attention for its potential biological activities. This article explores its biological properties, including toxicity, environmental impact, and potential applications in various fields.

Chemical Structure and Properties

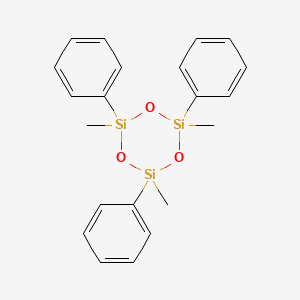

The molecular formula of Cyclotrisiloxane is , with a molecular weight of 408.67 g/mol. The structure consists of a cyclic arrangement of siloxane units substituted with phenyl and methyl groups. This configuration influences its chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 408.67 g/mol |

| CAS Registry Number | 546-45-2 |

| Melting Point | 39.5 °C |

Toxicity Studies

Research has indicated that siloxanes can exhibit various toxicological effects. A review highlighted that some siloxanes may have endocrine-disrupting properties and reproductive effects. Specifically, Cyclotrisiloxane has been assessed for its potential to induce liver toxicity and other organ-specific effects upon repeated exposure. Notably, studies suggest that these compounds do not exhibit significant genotoxic effects in vitro or in vivo .

Endocrine Disruption

Cyclotrisiloxane's structural characteristics raise concerns regarding its potential endocrine-disrupting capabilities. Some studies have suggested that siloxanes can interfere with hormonal functions, potentially leading to reproductive toxicity. The mechanism may involve indirect actions affecting hormone surges necessary for ovulation .

Environmental Impact

The environmental fate of Cyclotrisiloxane is also a critical aspect of its biological activity. Siloxanes are known to persist in the environment, raising concerns about bioaccumulation and ecological toxicity. Research indicates that certain siloxanes can affect aquatic organisms and may pose risks to biodiversity .

Case Studies

- Reproductive Toxicity Assessment : A study evaluated the reproductive toxicity of various siloxanes, including Cyclotrisiloxane. Results indicated impaired fertility in animal models exposed to high concentrations of these compounds, suggesting a need for careful regulation in consumer products .

- Aquatic Toxicity Studies : Research on the aquatic toxicity of siloxanes demonstrated that exposure to Cyclotrisiloxane could lead to adverse effects on fish and other aquatic life forms. These findings underscore the importance of assessing the ecological risks associated with siloxane use in industrial applications .

Potential Applications

Despite concerns regarding toxicity, Cyclotrisiloxane has potential applications in various fields:

- Cosmetics : Due to its silicone-based structure, it may be utilized in personal care products for its smooth application properties.

- Industrial Uses : Its chemical stability makes it suitable for use in lubricants and other industrial formulations.

Applications De Recherche Scientifique

Key Applications

-

Silicone Polymer Production

- Cyclotrisiloxane serves as an essential intermediate in synthesizing silicone polymers. These polymers are widely used in sealants, adhesives, and coatings due to their excellent flexibility and durability. The incorporation of this compound enhances the mechanical properties and thermal stability of the resulting materials .

-

Advanced Coatings

- The compound is utilized in formulating high-performance coatings that exhibit remarkable thermal stability and resistance to environmental degradation. This makes it particularly suitable for applications in the automotive and aerospace industries where durability against harsh conditions is paramount .

- Medical Devices

- Sealants and Adhesives

-

Material Science Research

- Studies have shown that cyclotrisiloxane can form complexes with various organic molecules due to its phenyl groups, which allow for π-π stacking interactions. This property is beneficial in material science for developing novel materials with tailored functionalities.

Case Study 1: Medical Device Development

Researchers have utilized cyclotrisiloxane in creating silicone elastomers for use in heart valves. The study demonstrated that the incorporation of this compound improved the mechanical strength and biocompatibility of the device, leading to better patient outcomes.

Case Study 2: Automotive Coatings

A study focused on automotive coatings revealed that formulations containing cyclotrisiloxane exhibited superior resistance to UV degradation compared to traditional coatings. This advancement extends the lifespan of automotive finishes under prolonged exposure to sunlight.

Analyse Des Réactions Chimiques

Anionic Ring-Opening Polymerization

This reaction enables the formation of linear polymethylphenylsiloxanes (PMPS) under controlled conditions:

-

Conditions : Conducted in cyclohexane with tetrahydrofuran (THF) as a promoter .

-

Mechanism :

-

Stereochemical Influence : The cis-isomer predominantly yields syndiotactic PMPS due to restricted rotation around the Si–O–Si bonds .

Key Parameters :

Photopolymerization

UV-induced polymerization leverages zinc-based catalysts to form high-molecular-weight polymers:

-

Catalysts : Activated ZnO or ZnS (heated to 250–500°C under vacuum) .

-

Conditions : Exposure to UV light (3200–7000 Å) for 48–72 hours at 50°C .

-

Outcomes :

Mechanistic Insight : UV excitation generates reactive siloxane radicals that initiate chain growth, while zinc catalysts stabilize transition states .

Oxidation Reactions

The compound participates in selective oxidation under mild conditions:

-

Reaction with Ag₂O :

Comparative Reactivity with Analogous Siloxanes

The phenyl groups confer unique reactivity compared to methyl-substituted cyclotrisiloxanes:

Propriétés

IUPAC Name |

2,4,6-trimethyl-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O3Si3/c1-25(19-13-7-4-8-14-19)22-26(2,20-15-9-5-10-16-20)24-27(3,23-25)21-17-11-6-12-18-21/h4-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAURRGANAANPSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25569-20-4 | |

| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25569-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0060272, DTXSID001193254 | |

| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2α,4α,6α)-2,4,6-Trimethyl-2,4,6-triphenylcyclotrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001193254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-45-2, 3424-57-5, 6138-53-0 | |

| Record name | Trimethyltriphenylcyclotrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethyl-2,4,6-triphenylcyclotrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006138530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2α,4α,6α)-2,4,6-Trimethyl-2,4,6-triphenylcyclotrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001193254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.